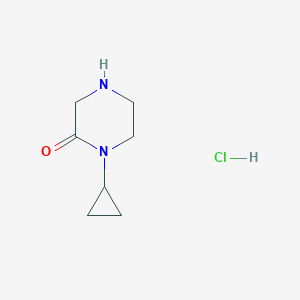

![molecular formula C18H22N2O4 B2977949 Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate CAS No. 1240757-58-7](/img/structure/B2977949.png)

Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate” is a chemical compound with the molecular formula C18H22N2O4 and a molecular weight of 330.384. It is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves a process where a dialkyl (1-cyanocyclohexyl)malonate is decarbalkoxylated to give the corresponding alkyl (1-cyanocyclohexyl)acetate, then transesterified with a benzyl alcohol and finally hydrogenated to give the end product . Benzyl (1-cyanocyclohexyl)acetates can also be obtained by reacting (1-cyanocyclohexyl)acetonitrile with a benzyl alcohol in the presence of a mineral acid, followed by hydrolysis with water .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Pseudopeptidic Triazines : A study by Sañudo et al. (2006) describes the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are new cyclic dipeptidyl ureas. This process involved the reaction of cyclohexyl or benzyl isocyanide with benzoylformic acid and semicarbazones, followed by treatment with diazomethane to get O-methyl derivatives. Such synthetic pathways could be relevant for creating derivatives of the compound .

Catalytic Aminocarbonylation : Müller et al. (2005) conducted a study on aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters. This research might indicate potential methodologies for modifying or synthesizing structurally similar compounds to Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate.

Synthesis of Thiopyrimidine and Thiazolopyrimidines : Hawas et al. (2012) synthesized novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives starting from 2-methyl-cyclohexanone. The study provides insights into the potential pathways for synthesizing and modifying compounds related to Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate.

Potential Applications

Peptide Coupling Reagents : Coste et al. (1991) discussed oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids. This study might indicate the potential use of similar compounds in peptide synthesis.

Catalysis in Organic Synthesis : A study by Maleki and Ashrafi (2014) on nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, might suggest applications of related compounds in facilitating specific organic reactions.

Heterocyclic Carbene Complexes : Glas (2001) explored palladium complexes of functionalized heterocyclic carbenes, which could be relevant to understanding the potential use of Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate in organometallic chemistry.

properties

IUPAC Name |

methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-13(16(21)20-18(12-19)10-6-3-7-11-18)24-15-9-5-4-8-14(15)17(22)23-2/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKQGPLTUKLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{1-[(1-cyanocyclohexyl)carbamoyl]ethoxy}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)

![(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2977867.png)

![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)

![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)

![N-(3-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)

![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)